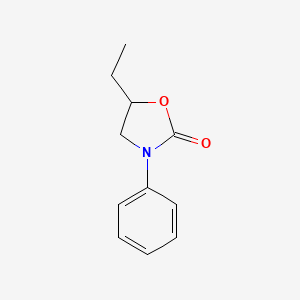

5-Ethyl-3-phenyl-1,3-oxazolidin-2-one

Beschreibung

Foundational Concepts of Nitrogen and Oxygen Heterocycles in Synthetic Chemistry

Heterocyclic compounds, which are cyclic molecules containing atoms of at least two different elements in their rings, form a cornerstone of organic chemistry. researchgate.net Those incorporating both nitrogen and oxygen are particularly significant due to their widespread presence in natural products, including vitamins, hormones, and DNA, as well as in a vast number of synthetic pharmaceuticals and agrochemicals. nih.govopenmedicinalchemistryjournal.com

The presence of both nitrogen and oxygen heteroatoms imparts distinct physicochemical properties to the ring system. These properties include defined bond angles, the potential for hydrogen bonding, and specific electronic characteristics that influence the molecule's reactivity and interaction with biological targets. openmedicinalchemistryjournal.commsesupplies.com This structural and functional diversity makes nitrogen- and oxygen-containing heterocycles versatile building blocks, enabling chemists to construct complex molecular architectures with precise control. researchgate.netnih.gov

Historical Context and Evolution of 1,3-Oxazolidin-2-one Chemistry

The history of the parent compound, 2-oxazolidinone, dates back to the late 19th century. It was first reported in 1888 by German chemist Siegmund Gabriel during his investigations into the reactions of bromoethylamine hydrobromide. wikipedia.org A more efficient synthesis was developed nine years later by Gabriel and G. Eschenbach. wikipedia.org For many decades, oxazolidinones remained a relatively niche area of study.

The modern era of 1,3-oxazolidin-2-one chemistry was ignited in the late 1970s and early 1980s through the seminal work of David A. Evans. santiago-lab.comnih.gov Evans and his research group demonstrated that chiral, non-racemic 1,3-oxazolidin-2-ones could be used as powerful "chiral auxiliaries." chem-station.com This innovation provided a reliable and highly predictable method for controlling stereochemistry in carbon-carbon bond-forming reactions, a fundamental challenge in organic synthesis. chem-station.comwikipedia.org This breakthrough transformed the field of asymmetric synthesis and established substituted 1,3-oxazolidin-2-ones as one of the most important classes of chiral auxiliaries, now commonly referred to as "Evans auxiliaries." santiago-lab.comnih.gov

General Significance of the 1,3-Oxazolidin-2-one Moiety as a Synthetic Platform

The primary significance of the 1,3-oxazolidin-2-one moiety in contemporary organic synthesis lies in its role as a chiral auxiliary. wikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to guide a reaction to produce a single enantiomer of the desired product. york.ac.uk The auxiliary is then removed and can often be recovered for reuse. wikipedia.org

Evans Auxiliaries in Asymmetric Synthesis:

Substituted 1,3-oxazolidin-2-ones, such as those derived from readily available chiral amino acids like valine and phenylalanine, provide a rigid and well-defined stereochemical environment. chem-station.comnih.gov When an acyl group is attached to the nitrogen atom of the oxazolidinone, the bulky substituents on the auxiliary's ring (at the 4 and 5 positions) effectively shield one face of the enolate formed from the acyl group. wikipedia.orgyoutube.com This steric hindrance directs incoming electrophiles to the opposite, unshielded face, resulting in a highly diastereoselective reaction. chem-station.comwikipedia.org

This platform has been successfully applied to a range of crucial stereoselective transformations, including:

Aldol (B89426) Reactions: Creating specific syn- or anti-aldol products with high predictability. chem-station.comyoutube.com The reaction proceeds through a six-membered ring Zimmerman-Traxler transition state, where chelation to a Lewis acid (often boron-based) organizes the reactants. wikipedia.orgyoutube.com

Alkylation Reactions: The stereoselective addition of alkyl groups to the α-carbon of the acyl moiety. santiago-lab.com

Diels-Alder Reactions: Controlling the facial selectivity in these powerful cycloaddition reactions. researchgate.netwikipedia.org

Michael Additions: Directing the conjugate addition of nucleophiles with high diastereoselectivity. wikipedia.orgsigmaaldrich.com

After the desired stereocenter is set, the auxiliary can be cleanly cleaved from the product through methods like hydrolysis or reduction, yielding chiral carboxylic acids, esters, amides, or alcohols. wikipedia.org The reliability and high levels of stereocontrol offered by the 1,3-oxazolidin-2-one platform have made it a standard strategy in the total synthesis of complex natural products. chem-station.com

Data Tables

Table 1: Physicochemical Properties of Parent 2-Oxazolidinone

| Property | Value |

| Chemical Formula | C₃H₅NO₂ |

| Molar Mass | 87.08 g/mol |

| Appearance | White or colorless solid |

| Melting Point | 86 to 89 °C |

| Boiling Point | 220 °C at 48 torr |

| CAS Number | 497-25-6 |

Data sourced from references wikipedia.orgnist.gov

Table 2: Structural Identifiers for 5-Ethyl-3-phenyl-1,3-oxazolidin-2-one

| Identifier | Value |

| Chemical Formula | C₁₁H₁₃NO₂ |

| Average Mass | 191.23 g/mol |

| Monoisotopic Mass | 191.094629 g/mol |

| CAS Number | 101835-17-0 |

Data sourced from reference epa.gov

Structure

3D Structure

Eigenschaften

CAS-Nummer |

101835-17-0 |

|---|---|

Molekularformel |

C11H13NO2 |

Molekulargewicht |

191.23 g/mol |

IUPAC-Name |

5-ethyl-3-phenyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C11H13NO2/c1-2-10-8-12(11(13)14-10)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |

InChI-Schlüssel |

PEMGAPMYLLDSNH-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1CN(C(=O)O1)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 5 Ethyl 3 Phenyl 1,3 Oxazolidin 2 One and Congeners

Classical and Contemporary Approaches to 1,3-Oxazolidin-2-one Ring Construction

The fundamental challenge in synthesizing 1,3-oxazolidin-2-ones lies in the formation of the cyclic carbamate (B1207046) structure. This has been addressed through several reliable and versatile chemical transformations.

One of the most direct and established methods for constructing the 1,3-oxazolidin-2-one ring is the condensation of a β-amino alcohol with a suitable one-carbon (C1) carbonyl source. For the synthesis of 5-Ethyl-3-phenyl-1,3-oxazolidin-2-one, the key precursor is 1-phenylamino-2-butanol. This substrate is reacted with a carbonylating agent that facilitates the cyclization to form the desired heterocyclic ring.

Historically, highly reactive and toxic reagents such as phosgene (B1210022) were employed. helsinki.fi However, due to safety concerns, significant research has focused on developing safer alternatives. Triphosgene (bis(trichloromethyl) carbonate), a stable solid, serves as a convenient substitute for gaseous phosgene, depolymerizing in situ to generate the reactive species under controlled conditions. nih.govresearchgate.net Other carbonylating agents include carbonyl diimidazole (CDI), dialkyl carbonates (e.g., diethyl carbonate), and carbon dioxide (CO2) itself, although the reaction with CO2 often requires catalysts and harsher conditions like high temperature and pressure to overcome thermodynamic limitations. helsinki.fiamazonaws.com

The general mechanism involves the initial formation of a carbamate or chloroformate intermediate from the reaction of the amino alcohol with the carbonyl precursor, followed by an intramolecular nucleophilic attack of the hydroxyl group onto the carbonyl carbon, which closes the ring and eliminates a leaving group.

Table 1: Condensation of Amino Alcohols with Carbonyl Precursors

| Amino Alcohol Precursor | Carbonyl Precursor | Typical Conditions | Product |

|---|---|---|---|

| 1-Phenylamino-2-butanol | Phosgene (COCl₂) | Base (e.g., Et₃N), inert solvent | 5-Ethyl-3-phenyl-1,3-oxazolidin-2-one |

| 1-Phenylamino-2-butanol | Triphosgene | Base (e.g., Pyridine), CH₂Cl₂ | 5-Ethyl-3-phenyl-1,3-oxazolidin-2-one |

| 2-Aminobutanol | Carbon Dioxide (CO₂) | Catalyst (e.g., organostannoxane), 150°C, 1.72 MPa amazonaws.com | 5-Ethyl-1,3-oxazolidin-2-one |

This approach focuses on the deliberate synthesis of an acyclic carbamate precursor, which is subsequently induced to cyclize. This two-step process allows for greater control and purification of the intermediate. The intramolecular cyclization is a key step and can be triggered under various conditions, often involving base-mediated deprotonation of the hydroxyl group, which then attacks the carbamate carbonyl. nih.gov

A versatile strategy involves the use of carbamates derived from precursors containing a latent leaving group or a reactive site. For instance, N-allylated carbamates can undergo iodocyclocarbamation reactions to produce 5-(iodomethyl)oxazolidin-2-ones. organic-chemistry.org Another prominent method involves the intramolecular cyclization of epoxy carbamates. This process combines a nucleophilic epoxide ring-opening with an intramolecular acyl substitution in a single step, providing a rapid conversion to the corresponding oxazolidinone. nii.ac.jpresearchgate.net The reaction of a glycidyl (B131873) carbamate, for example, can be catalyzed by a base, where the nucleophilic attack of the nitrogen atom on the epoxide moiety initiates the cyclization. nii.ac.jp

Table 2: Cyclization of Carbamate Intermediates

| Carbamate Precursor Type | Cyclization Method | Activating Reagent/Catalyst | Resulting Oxazolidinone |

|---|---|---|---|

| Epoxy Carbamate | Intramolecular Ring Opening | Base (e.g., t-BuOK) researchgate.net | 5-Substituted-1,3-oxazolidin-2-one |

| Glycidyl Carbamate | Intramolecular Cyclization | Amine catalyst (e.g., TBD) nii.ac.jp | 4-(Hydroxymethyl)-1,3-oxazolidin-2-one |

| N-Allyl Carbamate | Iodocyclocarbamation | Iodine (I₂) | 5-(Iodomethyl)-1,3-oxazolidin-2-one organic-chemistry.org |

Aziridines and epoxides are high-energy, three-membered rings that serve as excellent electrophilic precursors for the construction of five-membered heterocycles like oxazolidinones. Their inherent ring strain facilitates ring-opening reactions, driving the synthesis forward.

The reaction of an epoxide with an isocyanate is a well-established, atom-economical [3+2] cycloaddition route to oxazolidinones. For the target molecule, the direct reaction of 1,2-epoxybutane (B156178) with phenyl isocyanate, often mediated by a catalyst, would yield 5-ethyl-3-phenyl-1,3-oxazolidin-2-one. njchm.comresearchgate.net A variety of catalysts, including Lewis acids and bases, have been developed to promote this transformation with high regioselectivity.

Alternatively, aziridines can be used as the nitrogen-containing component. The cycloaddition of carbon dioxide to aziridines is a green and attractive method for oxazolidinone synthesis. shu.ac.ukwhiterose.ac.uknih.gov This reaction typically requires a catalyst to activate the aziridine (B145994) ring or the CO₂ molecule. For instance, reacting 2-ethyl-1-phenylaziridine with CO₂ under catalytic conditions would regioselectively produce 5-ethyl-3-phenyl-1,3-oxazolidin-2-one. whiterose.ac.uknih.gov The regioselectivity of the ring-opening is a critical factor, with nucleophilic attack generally occurring at the less sterically hindered carbon.

Table 3: Syntheses from Aziridine and Epoxide Building Blocks

| Building Block 1 | Building Block 2 | Catalyst/Conditions | Product |

|---|---|---|---|

| 1,2-Epoxybutane | Phenyl Isocyanate | Lewis acids, organocatalysts organic-chemistry.org | 5-Ethyl-3-phenyl-1,3-oxazolidin-2-one |

| 2-Ethyl-1-phenylaziridine | Carbon Dioxide (CO₂) | Ga-complex, TBAI, 15 bar CO₂ shu.ac.uk | 5-Ethyl-3-phenyl-1,3-oxazolidin-2-one |

| N-Alkyl Aziridines | Carbon Dioxide (CO₂) | LiBr, DBN whiterose.ac.uk | N-Alkyl-oxazolidin-2-ones |

Catalytic Strategies in Oxazolidinone Synthesis

Catalysis offers a more efficient and atom-economical route to oxazolidinones, often allowing for milder reaction conditions and broader substrate scope compared to stoichiometric methods.

Transition Metal-Catalyzed Approaches (e.g., Copper- and Palladium-Catalyzed Methods)

Transition metals, particularly copper and palladium, are effective catalysts for synthesizing the oxazolidinone core.

Copper-Catalyzed Synthesis: Copper(I) catalysts are used in three-component reactions involving alkynes, amines, and carbon dioxide (CO₂). thieme-connect.comfao.org This approach is notable for its use of CO₂ as a C1 source. For instance, terminal aryl alkynes, aliphatic primary amines, and CO₂ can be coupled in the presence of a copper(I) iodide catalyst to form a range of oxazolidin-2-ones. fao.org A key advantage of this method is the in-situ formation of a carbamate from the amine and CO₂, which prevents the free amine from poisoning the copper catalyst. thieme-connect.com This allows for lower catalyst loadings. thieme-connect.com Copper(II) acetate (B1210297) has also been utilized to catalyze the direct reaction of N-acyl-1,3-oxazolidin-2-ones with TEMPO, demonstrating copper's role in functionalizing pre-formed oxazolidinone rings. nih.gov

Palladium-Catalyzed Synthesis: Palladium catalysis is frequently employed in intramolecular cyclization reactions. A well-established method involves the palladium-catalyzed reaction of cyclic biscarbamates, which proceeds through a metal-olefin complexation, ionization, and subsequent intramolecular substitution to form the oxazolidinone ring. nih.gov Palladium catalysts are also effective in the carboamination of oxazolidin-2-ones containing a pendent alkene, leading to the stereoselective formation of bicyclic systems that can be converted to substituted pyrrolidines. nih.gov Furthermore, the palladium-catalyzed ring-opening cyclization of 2-vinylaziridines with CO₂ provides a regio- and stereoselective route to 5-vinyloxazolidinones. organic-chemistry.org

Lewis Acid and Organocatalytic Protocols

Metal-free catalytic systems provide valuable alternatives to transition metal-based methods.

Lewis Acid Catalysis: Lewis acids, such as aluminum complexes, are particularly effective in catalyzing the [3+2] cycloaddition of epoxides and isocyanates. The Lewis acid activates the epoxide by coordinating to its oxygen atom, facilitating nucleophilic attack by the isocyanate. This strategy has been used with various substituted epoxides and aromatic isocyanates to produce a diverse library of oxazolidinones.

Organocatalysis: Organocatalysts have emerged as a powerful tool for oxazolidinone synthesis. Tetraarylphosphonium salts (TAPS), for example, serve as bifunctional catalysts in the reaction between epoxides and isocyanates. organic-chemistry.orgorganic-chemistry.org These salts are proposed to accelerate epoxide ring-opening through a combination of Brønsted acid and halide ion catalysis, demonstrating high regioselectivity. organic-chemistry.orgorganic-chemistry.org Bifunctional phase-transfer catalysts (PTCs) containing a quaternary ammonium (B1175870) salt and a hydrogen-bond donor (like a urea (B33335) moiety) have also been designed for this transformation. nih.gov The PTC activates the epoxide via hydrogen bonding while the counter-ion initiates ring-opening, leading to high yields of the desired oxazolidinone. nih.gov

Investigating Chemo- and Regioselectivity in Catalytic Processes

In catalytic syntheses starting from unsymmetrical substrates, controlling selectivity is paramount. The cycloaddition of isocyanates to substituted epoxides is a classic example where regioselectivity is a key consideration, as it can lead to either 3,5- or 3,4-disubstituted oxazolidinones.

The outcome of this reaction is highly dependent on the nature of the epoxide and the catalyst system employed. For terminal epoxides, the regioselectivity of the ring-opening step is the determining factor. Lewis acid-catalyzed systems, such as those using aluminum or chromium complexes, generally favor the attack of the nucleophile (derived from the isocyanate) at the less sterically hindered carbon of the epoxide. For example, the reaction of phenyl isocyanate with propylene (B89431) oxide (an aliphatic epoxide) typically yields the 5-methyl-3-phenyl-1,3-oxazolidin-2-one as the major product.

However, if the substituent on the epoxide can stabilize a positive charge (e.g., a phenyl group in styrene (B11656) oxide), the regioselectivity can be altered. In such cases, the reaction may proceed via a mechanism with more carbocationic character, leading to nucleophilic attack at the more substituted benzylic position, affording the 4-phenyl-substituted regioisomer. The choice of catalyst can finely tune this selectivity. Organocatalytic systems, such as those using tetraarylphosphonium salts, have been shown to provide high regioselectivity in the formation of 5-substituted oxazolidinones from terminal epoxides. organic-chemistry.orgorganic-chemistry.org

| Epoxide Substrate | Catalyst Type | Major Regioisomer | Rationale |

| Propylene Oxide | Lewis Acid (Al, Cr) | 5-methyl | Attack at the least hindered carbon |

| Styrene Oxide | Lewis Acid (Al, Cr) | 4-phenyl | Attack at the benzylic carbon (stabilized positive charge) |

| Terminal Aliphatic Epoxides | Tetraarylphosphonium Salts | 5-alkyl | High regioselectivity for attack at the terminal carbon. organic-chemistry.orgorganic-chemistry.org |

Sustainable and Green Chemistry Aspects in Oxazolidinone Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign processes. In the context of oxazolidinone synthesis, this involves minimizing solvent use and employing safer reagents.

Solvent-Free and Reduced-Solvent Reaction Systems

Performing reactions under solvent-free conditions offers significant environmental benefits, including reduced waste, lower costs, and often simpler product isolation. Several catalytic methods for oxazolidinone synthesis have been successfully adapted to solvent-free protocols.

The carboxylative cyclization of N-propargylamines with CO₂ can be conducted under solvent-free conditions using catalysts like polystyryl-supported tertiary amines. rsc.org Similarly, the three-component coupling of propargylic alcohols, primary amines, and CO₂ can proceed efficiently in the absence of any organic solvent or catalyst. rsc.org

The cycloaddition of CO₂ to aziridines is another reaction that has been optimized for solvent-free conditions. rsc.org For instance, treating 1-alkyl-2-arylaziridines with CO₂ at elevated temperature and pressure in the presence of a phase-transfer catalyst like PEG₆₀₀₀(NBu₃Br)₂ without any solvent yields 5-aryl-2-oxazolidinones in good to excellent yields. rsc.org Furthermore, syntheses of 1,3-thiazolidin-4-ones, structurally related heterocycles, have been achieved using catalysts like ammonium persulfate under solvent-free conditions at elevated temperatures, highlighting the broader applicability of this green chemistry approach in heterocyclic synthesis. nih.gov

Atom-Economical and Waste-Minimizing Synthetic Routes

In the pursuit of sustainable chemical manufacturing, a significant emphasis is placed on the development of atom-economical and waste-minimizing synthetic strategies for producing 5-Ethyl-3-phenyl-1,3-oxazolidin-2-one and its analogs. These methodologies prioritize the maximum incorporation of atoms from the starting materials into the final product, thereby reducing the generation of byproducts and waste. A prominent and highly effective atom-economical approach for the synthesis of oxazolidinones involves the cycloaddition of carbon dioxide (CO₂) to aziridines. This method is particularly attractive as it utilizes CO₂, an abundant, renewable, and non-toxic C1 feedstock.

Catalytic Cycloaddition of CO₂ to Aziridines

The synthesis of oxazolidinones through the reaction of CO₂ with aziridines is a 100% atom-economical process in which all the atoms of the reactants are incorporated into the desired cyclic product. Research in this area has been focused on the development of efficient catalytic systems that can facilitate this transformation under mild conditions. Metal-Organic Frameworks (MOFs) have emerged as promising catalysts due to their high porosity, large surface area, and tunable active sites.

One notable study investigated the use of a porous MOF catalyst for the co-catalyst-free cycloaddition of CO₂ to 1-ethyl-2-phenylaziridine, a structural isomer of the precursor to 5-Ethyl-3-phenyl-1,3-oxazolidin-2-one. This reaction yields 3-ethyl-5-phenyloxazolidin-2-one and its regioisomer, 3-ethyl-4-phenyloxazolidin-2-one. The efficiency of this process is highly dependent on the reaction parameters, as detailed in the following table.

Table 1: Cycloaddition of CO₂ with 1-Ethyl-2-phenylaziridine using a MOF Catalyst Reaction conditions: 1-Ethyl-2-phenylaziridine (2.0 mmol), solvent-free, MOF catalyst (45 mg), 10 h. Yields were determined by ¹H NMR using 1,3,5-trimethoxybenzene (B48636) as an internal standard.

| Entry | Temperature (°C) | CO₂ Pressure (MPa) | Total Yield (%) | Regioselectivity (5-phenyl : 4-phenyl) |

| 1 | 30 | 2.0 | 60 | 97:3 |

| 2 | 50 | 2.0 | 85 | 99:1 |

| 3 | 60 | 2.0 | 87 | 99:1 |

| 4 | 70 | 2.0 | 95 | 98:2 |

| 5 | 80 | 2.0 | 89 | 98:2 |

| 6 | 100 | 2.0 | 88 | 98:2 |

| 7 | 70 | 0.1 | 12 | 74:26 |

| 8 | 70 | 1.0 | 81 | 95:5 |

The data clearly indicates that the reaction is sensitive to both temperature and CO₂ pressure. sciengine.com An optimal yield of 95% with high regioselectivity (98:2) was achieved at 70°C and 2.0 MPa of CO₂. sciengine.com The decrease in yield at temperatures above 70°C is attributed to the potential for self-polymerization of the aziridine substrate. sciengine.com This solvent-free and co-catalyst-free approach represents a significant advancement in the green synthesis of oxazolidinones, minimizing waste and maximizing atom economy. Further research into recyclable catalytic systems, such as heterometal-MOFs, is ongoing to enhance the sustainability of this process. researchgate.net

Synthesis from Chiral Aziridines

Another atom-economical route for the synthesis of functionalized oxazolidin-2-ones involves the reaction of enantiomerically pure aziridines bearing an electron-withdrawing group at the C-2 position. This method proceeds via a regioselective aziridine ring-opening followed by an intramolecular cyclization. A key advantage of this approach is the retention of configuration from the starting chiral aziridine to the 5-substituted oxazolidinone product.

Chemical Reactivity, Functionalization, and Transformation Studies of 5 Ethyl 3 Phenyl 1,3 Oxazolidin 2 One Derivatives

Ring-Opening Reactions and Structural Conversions

The 1,3-oxazolidin-2-one ring is a stable heterocyclic system, but it is susceptible to cleavage under specific conditions, particularly through nucleophilic attack. These reactions are fundamental for transforming the core structure into other valuable molecules, such as amino alcohols.

Nucleophilic Ring-Opening Mechanisms

The ring-opening of 5-Ethyl-3-phenyl-1,3-oxazolidin-2-one is initiated by the attack of a nucleophile. There are two primary sites for nucleophilic attack: the electrophilic carbonyl carbon (C-2) and the carbon atom at the C-5 position. The reaction pathway is dictated by the nature of the nucleophile and the reaction conditions.

Attack at C-2 (Acyl-Oxygen Cleavage): Strong nucleophiles, such as organometallic reagents or harsh bases like sodium hydroxide, typically attack the carbonyl carbon. This leads to the formation of a tetrahedral intermediate which then collapses, cleaving the C-2—O-1 bond. This pathway results in the formation of N-substituted 2-aminoethanol derivatives.

Attack at C-5 (Alkyl-Oxygen Cleavage): This pathway involves the cleavage of the C-5—O-1 bond. It is less common for oxazolidin-2-ones compared to other five-membered rings like aziridines but can be promoted by Lewis acids that coordinate to the ring oxygen, making the C-5 position more electrophilic. nih.gov The nucleophile then attacks the C-5 carbon in an SN2-type reaction. researchgate.net

The regioselectivity of the ring-opening is a critical aspect of its synthetic utility.

Table 1: Regioselectivity in Nucleophilic Ring-Opening Reactions

| Nucleophile (Nu⁻) | Site of Attack | Primary Product |

|---|---|---|

| Hydroxide (OH⁻) | C-2 (Carbonyl) | N-Phenyl-1-aminopentan-2-ol |

| Alkoxide (RO⁻) | C-2 (Carbonyl) | Carbamate (B1207046) ester of N-Phenyl-1-aminopentan-2-ol |

| Amine (RNH₂) | C-2 (Carbonyl) | Urea (B33335) derivative of N-Phenyl-1-aminopentan-2-ol |

| Hydride (H⁻, from LiAlH₄) | C-2 (Carbonyl) | N-Methyl-N-phenyl-1-aminopentan-2-ol |

Hydrolytic Pathways and Kinetic Analysis

The hydrolysis of the oxazolidinone ring is a specific example of nucleophilic ring-opening where water acts as the nucleophile. This reaction can proceed under neutral, acidic, or basic conditions, with the rate being significantly influenced by pH.

Under alkaline conditions, the hydrolysis follows a base-catalyzed mechanism. The hydroxide ion directly attacks the carbonyl carbon (C-2), forming a tetrahedral intermediate. Subsequent cleavage of the C-O bond results in the formation of a carbamate salt, which upon acidification yields the corresponding N-phenyl amino alcohol. The kinetics of this process are typically second-order, being dependent on the concentrations of both the oxazolidinone and the hydroxide ion. rsc.org

Table 2: Illustrative Kinetic Parameters for Oxazolidinone Hydrolysis

| Condition | Rate Constant (k) | Activation Energy (Ea) | Proposed Mechanism |

|---|---|---|---|

| Neutral (Spontaneous) | Low | High | Water attack on carbonyl |

| Base-Catalyzed (OH⁻) | High | Moderate | Rate-limiting formation of tetrahedral intermediate |

Note: The values presented are illustrative and depend on specific reaction conditions such as temperature and solvent. rsc.orgresearchgate.net

Derivatization Strategies and Site-Specific Modifications

The 5-Ethyl-3-phenyl-1,3-oxazolidin-2-one structure offers three main sites for modification: the nitrogen atom (N-3), the C-5 position, and the phenyl ring.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the oxazolidinone ring, while part of a carbamate linkage, can undergo substitution reactions. However, direct alkylation or acylation is often challenging due to the reduced nucleophilicity of the nitrogen atom, whose lone pair is delocalized onto the adjacent carbonyl group.

To achieve N-acylation , the oxazolidinone is typically deprotonated with a strong base like n-butyllithium at low temperatures to form a lithium salt. This highly nucleophilic salt then readily reacts with an acid chloride or anhydride to yield the N-acyl derivative. A more direct method involves the reaction of the oxazolidinone with a carboxylic acid in the presence of pivaloyl chloride and triethylamine. scribd.com

N-alkylation follows a similar strategy. Deprotonation with a strong base is required to generate the amide anion, which can then be treated with an alkyl halide (e.g., methyl iodide, benzyl bromide) to introduce the alkyl group. derpharmachemica.com The choice of base and reaction conditions is crucial to avoid side reactions.

Table 3: Examples of N-Alkylation and N-Acylation Reactions

| Reagent | Reaction Type | Product |

|---|---|---|

| Acetyl chloride (CH₃COCl) | N-Acylation | 3-Acetyl-5-ethyl-3-phenyl-1,3-oxazolidin-2-one |

| Benzoyl chloride (C₆H₅COCl) | N-Acylation | 3-Benzoyl-5-ethyl-3-phenyl-1,3-oxazolidin-2-one |

| Methyl iodide (CH₃I) | N-Alkylation | 5-Ethyl-3-methyl-3-phenyl-1,3-oxazolidin-2-one |

Substitution and Functionalization at C-5 Position

Direct functionalization of the C-5 position of a pre-formed 5-ethyl-1,3-oxazolidin-2-one is synthetically challenging. Strategies to modify this position typically involve two main approaches:

Functionalization of the Ethyl Group: The ethyl substituent could potentially be functionalized through radical reactions, such as free-radical bromination, to introduce a handle for subsequent nucleophilic substitution. However, controlling the selectivity of such reactions can be difficult.

Synthesis from Functionalized Precursors: A more common and controlled method is to synthesize the oxazolidinone ring from a precursor that already contains the desired functionality. bioorg.org For instance, starting from different α-amino acids or β-amino alcohols allows for the introduction of a wide variety of substituents at the C-5 position. researchgate.net

Table 4: Synthesis of C-5 Functionalized Analogs from Different Precursors

| Starting Material | C-5 Substituent | Resulting Oxazolidinone |

|---|---|---|

| (S)-2-Amino-1-butanol | -CH₂CH₃ (Ethyl) | (S)-5-Ethyl-3-phenyl-1,3-oxazolidin-2-one |

| Phenylalaninol | -CH₂Ph (Benzyl) | 5-Benzyl-3-phenyl-1,3-oxazolidin-2-one |

| Valinol | -CH(CH₃)₂ (Isopropyl) | 5-Isopropyl-3-phenyl-1,3-oxazolidin-2-one |

Electrophilic Aromatic Substitution on Phenyl Moiety

The phenyl group at the N-3 position is susceptible to electrophilic aromatic substitution (EAS). The substituent on the ring is the -N(C=O)O- group of the oxazolidinone. This group's effect on the reactivity and regioselectivity of the EAS reaction is determined by a combination of inductive and resonance effects.

Reactivity: The nitrogen lone pair is delocalized into the carbonyl group of the carbamate, which reduces its ability to donate electron density to the phenyl ring. This, combined with the inductive electron-withdrawing effect of the carbonyl group, deactivates the phenyl ring towards electrophilic attack compared to benzene.

Table 5: Electrophilic Aromatic Substitution Reactions on the Phenyl Moiety

| Reaction | Electrophile (E⁺) | Reagents | Expected Major Product (Para Isomer) |

|---|---|---|---|

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 5-Ethyl-3-(4-nitrophenyl)-1,3-oxazolidin-2-one |

| Halogenation | Br⁺ | Br₂, FeBr₃ | 3-(4-Bromophenyl)-5-ethyl-1,3-oxazolidin-2-one |

| Sulfonation | SO₃ | Fuming H₂SO₄ | 4-(5-Ethyl-2-oxo-1,3-oxazolidin-3-yl)benzenesulfonic acid |

Intra- and Intermolecular Cyclization Phenomena

The 1,3-oxazolidin-2-one ring is a versatile heterocyclic motif that can participate in various cyclization reactions, serving as a precursor to more complex molecular architectures. Derivatives of 5-Ethyl-3-phenyl-1,3-oxazolidin-2-one, suitably functionalized at the ethyl or phenyl substituents, can undergo both intramolecular and intermolecular cyclization reactions. These transformations are valuable in synthetic organic chemistry for the construction of novel heterocyclic systems.

Intramolecular Cyclization:

Intramolecular cyclization of oxazolidinone derivatives often involves the reaction of a nucleophilic group, attached to one of the substituents, with the electrophilic carbonyl carbon of the oxazolidinone ring. This process can lead to the formation of fused or spirocyclic systems. For instance, a derivative of 5-Ethyl-3-phenyl-1,3-oxazolidin-2-one bearing a carbanionic precursor at a suitable position on the N-phenyl ring or the C5-ethyl side chain can undergo intramolecular cyclization to form lactams.

Studies on related N-arylsulfonyl oxazolidinones have shown that ortho- or benzylic metalation can lead to intramolecular cyclization onto the oxazolidinone carbonyl, resulting in the formation of sulfamyl-containing heterocycles. Similarly, an aryllithium species generated on the N-phenyl group could cyclize to form isoindolinones.

The reaction conditions for these intramolecular cyclizations are crucial and can influence the yield and stereoselectivity of the products. The choice of base, solvent, and temperature plays a significant role in the efficiency of the cyclization process.

Intermolecular Cyclization:

Derivatives of 5-Ethyl-3-phenyl-1,3-oxazolidin-2-one can also participate in intermolecular cyclization reactions, where the oxazolidinone ring is formed from acyclic precursors. For example, the reaction of an appropriately substituted N-phenyl-2-aminobutanol derivative with a carbonyl source like diethyl carbonate can lead to the formation of the 5-ethyl-3-phenyl-1,3-oxazolidin-2-one ring system.

Another approach involves the high-temperature, catalyst-mediated cyclization of an aryl isocyanate with an epoxide. In the context of 5-Ethyl-3-phenyl-1,3-oxazolidin-2-one, this would involve the reaction of phenyl isocyanate with 1,2-epoxybutane (B156178). The regioselectivity of the epoxide opening would be a key factor in determining the final product.

The following interactive table summarizes representative conditions for cyclization reactions involving oxazolidinone derivatives based on literature precedents.

Table 1: Representative Conditions for Cyclization Reactions of Oxazolidinone Derivatives

| Precursor Type | Reagents and Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| N-Boc aniline-tethered epoxide | Refluxing trifluoroethanol | 1,3-Oxazolidin-2-one | Varies | |

| Propargylic alcohol and p-toluenesulfonyl isocyanate | Triethylamine, Toluene, 125°C | N-substituted-4-methylene-oxazolidinone | up to 99% | |

| Amino acid-derived diazoketone | Silica-supported HClO4, Methanol | 1,3-Oxazinane-2,5-dione | 66-90% |

Investigation of Oxazolidinone Formation as Analytical Artifacts

The 1,3-oxazolidin-2-one ring system, while synthetically robust, can also be formed as an artifact during analytical procedures, particularly in mass spectrometry. This is an important consideration in metabolic studies and reaction monitoring, where the presence of an oxazolidinone may not be indicative of its existence in the original sample.

The formation of oxazolidinones as artifacts can occur through several mechanisms, including in-source fragmentation of larger molecules or cyclization of precursor molecules under the energetic conditions of the mass spectrometer's ion source.

Fragmentation of Precursor Molecules:

In electrospray ionization mass spectrometry (ESI-MS), it has been observed that larger molecules containing functionalities that can cyclize may do so in the gas phase. For instance, a compound with a β- or γ-amino alcohol moiety connected to a carbamate could potentially cyclize to form an oxazolidinone ring with the loss of a small molecule.

Studies on the fragmentation of protonated molecules containing an oxazolidinone ring have shown that the elimination of the oxazolidinone itself can be a major fragmentation pathway. Conversely, the potential for the reverse reaction, i.e., the formation of the oxazolidinone ring from a suitable open-chain precursor during the ionization process, must be considered.

In-source Cyclization:

The high temperatures and electric fields present in an ESI source can provide the necessary energy for chemical reactions to occur. For a derivative of 5-Ethyl-3-phenyl-1,3-oxazolidin-2-one, a potential precursor that could lead to its artifactual formation would be an open-chain N-phenyl-N-(1-hydroxybutan-2-yl)carbamoyl derivative. Under thermal or electrical stress, this molecule could undergo intramolecular cyclization to yield 5-Ethyl-3-phenyl-1,3-oxazolidin-2-one.

The following interactive table illustrates common fragmentation patterns observed in the mass spectrometry of oxazolidinone-containing compounds, which can also provide insight into their potential formation as artifacts.

Table 2: Common Mass Spectrometry Fragmentation Patterns of Oxazolidinone Derivatives

| Precursor Ion | Fragmentation Pathway | Resulting Fragment(s) | Analytical Implication | Reference |

|---|---|---|---|---|

| Protonated larger molecule with an oxazolidinone moiety | Elimination of the oxazolidinone molecule | Ion of the remaining part of the molecule and neutral oxazolidinone | Can be a major fragmentation route, indicating the presence of the oxazolidinone substructure. | |

| Open-chain amino alcohol carbamate derivative | In-source cyclization | Protonated oxazolidinone | Potential for false-positive identification of the oxazolidinone in the sample. |

Advanced Structural Characterization and Spectroscopic Analysis in Research

X-ray Crystallography for Molecular Conformation and Intermolecular Interactions

Published crystallographic data for 5-Ethyl-3-phenyl-1,3-oxazolidin-2-one is not available. Therefore, a detailed discussion on its specific molecular conformation and intermolecular interactions cannot be provided.

Analysis of Molecular Geometry and Dihedral Angles

Without a solved crystal structure, specific bond lengths, bond angles, and dihedral angles for 5-Ethyl-3-phenyl-1,3-oxazolidin-2-one cannot be reported.

Elucidation of Crystal Packing Architectures and Hydrogen Bonding Networks

Information regarding the crystal packing, unit cell parameters, and the presence or absence of hydrogen bonding networks for this specific compound is not available in the scientific literature.

Characterization of Pi-Stacking and Other Non-Covalent Interactions

A characterization of potential pi-stacking, van der Waals, or other non-covalent interactions that govern the crystal structure is contingent on experimental crystallographic data, which is currently unavailable.

Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Assessment

Hirshfeld surface analysis is a computational method based on X-ray crystallography data. Due to the lack of a crystallographic information file (CIF) for this compound, this quantitative assessment of intermolecular contacts cannot be performed.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR for Comprehensive Structural Elucidation

While NMR spectroscopy is a standard method for the structural elucidation of organic compounds, a peer-reviewed publication containing the assigned 1H and 13C NMR spectra for 5-Ethyl-3-phenyl-1,3-oxazolidin-2-one could not be identified. Therefore, a table of chemical shifts, coupling constants, and assignments cannot be accurately compiled.

Two-Dimensional NMR Techniques for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR spectroscopy is a powerful, non-destructive technique for determining the complex structure of 5-Ethyl-3-phenyl-1,3-oxazolidin-2-one. By correlating nuclear spins through chemical bonds or space, 2D NMR experiments provide invaluable information about the molecule's connectivity and the relative orientation of its substituents.

Key 2D NMR experiments for the structural analysis of this compound include:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For 5-Ethyl-3-phenyl-1,3-oxazolidin-2-one, COSY would reveal correlations between the methine proton at the C5 position and the methylene (B1212753) protons of the ethyl group, as well as the protons on the C4 position of the oxazolidinone ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the unambiguous assignment of the protonated carbons in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is crucial for identifying quaternary carbons and for piecing together the molecular skeleton. For instance, correlations would be expected between the protons of the phenyl group and the nitrogen-bearing carbon (C2) of the oxazolidinone ring.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments identify protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining the stereochemistry of the molecule. For example, the spatial relationship between the ethyl group at C5 and the phenyl group at N3 can be investigated to confirm the relative stereochemistry.

The following table outlines the expected 2D NMR correlations for 5-Ethyl-3-phenyl-1,3-oxazolidin-2-one.

| Proton (¹H) | COSY Correlations | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |

| H5 (methine) | H4 (methylene), CH₂ (ethyl) | C5 | C4, C=O, CH₂ (ethyl), CH₃ (ethyl) |

| H4 (methylene) | H5 (methine) | C4 | C5, C=O |

| CH₂ (ethyl) | H5 (methine), CH₃ (ethyl) | CH₂ (ethyl) | C5, CH₃ (ethyl) |

| CH₃ (ethyl) | CH₂ (ethyl) | CH₃ (ethyl) | C5, CH₂ (ethyl) |

| Phenyl Protons | Other Phenyl Protons | Phenyl Carbons | Other Phenyl Carbons, C2 |

These 2D NMR techniques, when used in combination, provide a detailed and unambiguous assignment of all proton and carbon signals, confirming the constitution and stereochemistry of 5-Ethyl-3-phenyl-1,3-oxazolidin-2-one.

NMR-Based Methods for Diastereomeric Purity Assessment in Research Samples

In the synthesis of chiral compounds like 5-Ethyl-3-phenyl-1,3-oxazolidin-2-one, the formation of diastereomers is possible, especially when chiral starting materials or reagents are used. ¹H NMR spectroscopy is a primary and effective tool for assessing the diastereomeric purity of a sample without the need for chiral chromatography.

The diastereomeric ratio (d.r.) can be determined by integrating the signals of protons that are in different chemical environments in each diastereomer. nih.gov In the case of oxazolidin-2-ones, the protons on the heterocyclic ring (at C4 and C5) are particularly sensitive to the stereochemical arrangement of the substituents. researchgate.net The different spatial orientations of the ethyl and phenyl groups in the diastereomers lead to distinct chemical shifts and/or coupling constants for these protons.

For a mixture of diastereomers of 5-Ethyl-3-phenyl-1,3-oxazolidin-2-one, one would expect to see two sets of signals for at least some of the protons. By carefully selecting well-resolved signals corresponding to each diastereomer and comparing their integration values, the diastereomeric ratio can be accurately calculated.

For instance, the methine proton at the C5 position is likely to exhibit a different chemical shift for each diastereomer due to the varying anisotropic effects of the nearby phenyl group. The relative areas of these two signals in the ¹H NMR spectrum would directly correspond to the ratio of the two diastereomers in the sample.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of 5-Ethyl-3-phenyl-1,3-oxazolidin-2-one. The monoisotopic mass of this compound is 191.0946 g/mol . epa.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy.

Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to generate ions for mass analysis. The resulting mass spectrum will show a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺), confirming the molecular weight. Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the molecular ion, provide valuable information about the molecule's structure through the analysis of its fragmentation pattern. researchgate.net

The fragmentation of 5-Ethyl-3-phenyl-1,3-oxazolidin-2-one is expected to proceed through several characteristic pathways, including:

Loss of the ethyl group: Cleavage of the bond between C5 and the ethyl group would result in a fragment ion corresponding to the loss of 29 Da (C₂H₅).

Cleavage of the oxazolidinone ring: The heterocyclic ring can undergo fragmentation in several ways. A common pathway involves the loss of CO₂ (44 Da) or the cleavage of the C4-C5 bond.

Formation of a phenyl isocyanate fragment: Cleavage of the N3-C2 and C4-C5 bonds could lead to the formation of a phenyl isocyanate radical cation (C₆H₅NCO⁺•) with an m/z of 119.

The following table summarizes the expected major fragments in the mass spectrum of 5-Ethyl-3-phenyl-1,3-oxazolidin-2-one.

| m/z | Proposed Fragment | Formula | Notes |

| 191 | [M]⁺ | C₁₁H₁₃NO₂ | Molecular Ion |

| 162 | [M - C₂H₅]⁺ | C₉H₈NO₂ | Loss of the ethyl group |

| 119 | [C₆H₅NCO]⁺ | C₇H₅NO | Phenyl isocyanate fragment |

| 91 | [C₆H₅N]⁺ | C₆H₅N | Loss of CO from the phenyl isocyanate fragment |

| 77 | [C₆H₅]⁺ | C₆H₅ | Phenyl cation |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in 5-Ethyl-3-phenyl-1,3-oxazolidin-2-one and can be used to study its conformational properties. nih.govorientjchem.orgscispace.com

The key functional groups in this molecule give rise to characteristic absorption bands in the IR and Raman spectra:

C=O stretching: The carbonyl group of the oxazolidinone ring will exhibit a strong absorption band in the IR spectrum, typically in the range of 1750-1780 cm⁻¹.

C-N stretching: The stretching vibration of the C-N bond in the ring is expected in the region of 1200-1350 cm⁻¹.

C-O stretching: The C-O single bond stretching vibrations within the ring will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Aromatic C-H stretching: The C-H stretching vibrations of the phenyl group are observed above 3000 cm⁻¹.

Aromatic C=C stretching: The stretching vibrations of the carbon-carbon double bonds in the phenyl ring typically appear in the region of 1450-1600 cm⁻¹.

Aliphatic C-H stretching: The stretching vibrations of the C-H bonds in the ethyl group are expected in the range of 2850-2960 cm⁻¹.

The following table provides a summary of the expected characteristic vibrational frequencies for 5-Ethyl-3-phenyl-1,3-oxazolidin-2-one.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=O Stretch (Amide) | 1750 - 1780 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| Aliphatic C-H Bend | 1370 - 1470 | Medium |

| C-N Stretch | 1200 - 1350 | Medium |

| C-O Stretch | 1000 - 1300 | Medium to Strong |

| Aromatic C-H Out-of-Plane Bend | 690 - 900 | Strong |

By analyzing the positions and intensities of these bands, the presence of the key functional groups can be confirmed. Furthermore, subtle shifts in these frequencies can provide insights into the conformational preferences of the molecule.

Computational Chemistry and Theoretical Investigations of 5 Ethyl 3 Phenyl 1,3 Oxazolidin 2 One

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) stands as a cornerstone for the quantum chemical analysis of oxazolidinone systems. By approximating the many-electron system's energy as a functional of the electron density, DFT methods offer a balance between computational cost and accuracy, making them ideal for studying molecules of this size.

Geometry optimization is the initial and fundamental step in computational analysis, where the molecule's lowest energy structure is determined. For 5-Ethyl-3-phenyl-1,3-oxazolidin-2-one, this process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is found, corresponding to a stable conformation. Functionals such as B3LYP and M06-2X, paired with basis sets like 6-311++G(d,p), are commonly employed for oxazolidinone derivatives to achieve reliable geometries acs.orgresearchgate.net. The optimized structure provides key data on bond lengths, bond angles, and dihedral angles.

Electronic structure analysis delves into the distribution of electrons within the optimized molecular geometry. A key tool for this is the Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the molecule's surface. In a typical oxazolidinone structure, the MEP map would highlight electron-rich regions (negative potential), such as around the carbonyl oxygen, which are susceptible to electrophilic attack. Conversely, electron-deficient regions (positive potential) would indicate sites prone to nucleophilic attack mdpi.com.

Natural Bond Orbital (NBO) analysis further elucidates the electronic structure by describing charge distribution and intramolecular interactions. It can quantify charge transfer between orbitals, providing insight into hyperconjugative effects that contribute to the molecule's stability. For instance, in related heterocyclic systems, NBO analysis has been used to understand the delocalization of electron density from lone pairs into antibonding orbitals researchgate.net.

Frontier Molecular Orbital (FMO) theory is pivotal in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor cuny.edu.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large energy gap indicates higher kinetic stability and lower chemical reactivity researchgate.net.

Global reactivity descriptors can be calculated from the HOMO and LUMO energies, providing further quantitative measures of reactivity.

| Descriptor | Formula | Interpretation |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Global Electrophilicity (ω) | μ2 / 2η | Propensity to accept electrons |

| Global Softness (S) | 1 / 2η | Measure of molecular polarizability |

These descriptors help in systematically comparing the reactivity of different oxazolidinone derivatives.

Conformational Analysis and Potential Energy Surface Mapping

The 1,3-oxazolidin-2-one ring is not planar and can adopt several conformations. The flexibility of this five-membered ring, along with the rotational freedom of the ethyl and phenyl substituents, means that 5-Ethyl-3-phenyl-1,3-oxazolidin-2-one can exist in multiple conformational states. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Computational methods can map the potential energy surface (PES) by systematically changing key dihedral angles and calculating the corresponding energy. For the oxazolidinone ring itself, common conformations include the "envelope," where one atom is out of the plane of the other four, and the "twist," where the ring is twisted about a bond mdpi.com. The substituents at positions 3 and 5 play a crucial role in determining the preferred conformation by minimizing steric hindrance acs.org.

For example, a computational study on chiral oxazolidinones synthesized from L-alanine and pivalaldehyde revealed that the five-membered rings adopt various conformations, including envelopes with either a carbon or an oxygen atom as the flap, and twisted forms around a C–O bond mdpi.com. A systematic scan of the dihedral angles associated with the N-phenyl and C-ethyl bonds would reveal the rotational barriers and the most stable orientations of these groups relative to the oxazolidinone ring.

| Conformation Type | Key Feature | Expected Relative Stability |

| Envelope (C-flap) | A carbon atom is out of the plane of the other four ring atoms. | Dependent on substituent positions |

| Envelope (O-flap) | An oxygen atom is out of the plane of the other four ring atoms. | Dependent on substituent positions |

| Twist | The ring is twisted along a C-O or C-C bond. | Often an intermediate between envelope forms |

Mapping the PES is computationally intensive but provides a comprehensive picture of the molecule's flexibility and the relative populations of its conformers at a given temperature.

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and intermediates that are often difficult to observe experimentally. For 5-Ethyl-3-phenyl-1,3-oxazolidin-2-one, this approach can be used to understand its formation and potential transformations.

A notable example is the theoretical study of the organocatalytic cascade reaction between stable sulfur ylides and nitro-olefins to synthesize oxazolidinones. Using the M06-2X functional, researchers have investigated the reaction mechanism, identifying the rate-determining and stereoselectivity-determining step as the initial addition of the sulfur ylide to the nitro-olefin acs.org. Such studies calculate the energy profiles of different reaction pathways, revealing which is kinetically favored.

Another relevant investigation involves the base-catalyzed ring contraction of 5-hydroxy-1,3-oxazin-2-ones into 5-hydroxymethyl-1,3-oxazolidin-2-ones. A DFT study of the proposed mechanism elucidated the role of the base and rationalized the stereochemical outcome of the reaction researchgate.net. These computational studies provide atomic-level detail of bond-forming and bond-breaking processes, activation energies, and the influence of catalysts, which is invaluable for optimizing synthetic routes.

Molecular Dynamics Simulations for Investigating Dynamic Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, solvent interactions, and binding processes.

For 5-Ethyl-3-phenyl-1,3-oxazolidin-2-one, an MD simulation could be performed to study its behavior in a solvent, such as water or an organic solvent. This would reveal how the molecule samples different conformations, the flexibility of the ethyl and phenyl side chains, and the formation and lifetime of hydrogen bonds with solvent molecules.

Furthermore, MD simulations are extensively used in drug design to study the interaction of small molecules with biological macromolecules. For oxazolidinone-based compounds, which are known for their antibacterial activity, MD simulations can model the binding of the molecule to its target, often the bacterial ribosome nih.gov. These simulations can assess the stability of the ligand-receptor complex, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and calculate binding free energies, providing a dynamic picture that complements static docking studies researchgate.netnih.gov.

Theoretical Approaches to Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity or biological activity. These models use calculated molecular descriptors to predict the properties of new, untested compounds.

For the oxazolidinone class of compounds, QSRR and particularly 3D-QSAR methods have been successfully applied to guide the design of new antibacterial agents. In a study on a series of (S)-3-Aryl-5-substituted oxazolidinones, the Comparative Molecular Field Analysis (CoMFA) method was used to build a predictive model for their antibacterial activity benthamdirect.comnih.gov.

CoMFA calculates the steric and electrostatic interaction fields of a set of aligned molecules with a probe atom. These field values are then used as descriptors in a partial least squares (PLS) regression to correlate them with the observed biological activity (e.g., Minimum Inhibitory Concentration, MIC). The resulting 3D contour maps visually represent which regions around the molecule should be sterically bulky, sterically favored, positively charged, or negatively charged to enhance activity nih.gov.

A successful CoMFA model for oxazolidinone antibacterials yielded high statistical significance, indicating its predictive power benthamdirect.com.

| Statistical Parameter | Value | Significance |

| q2 (Cross-validated) | 0.681 | Good internal model predictivity |

| R2 (Non-cross-validated) | 0.991 | Excellent fit of the model to the training data |

| Standard Error (SE) | 0.054 | Low error in the calculated values |

| F-statistic | 266.98 | High statistical significance of the model |

Such models are invaluable for rational drug design, allowing chemists to prioritize the synthesis of compounds with a higher probability of being active, thereby saving time and resources.

Applications of 1,3 Oxazolidin 2 Ones in Advanced Organic Synthesis and Molecular Design

Utilization as Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are recoverable stereogenic compounds that are temporarily incorporated into a synthetic sequence to direct a stereoselective transformation. wikipedia.org Oxazolidin-2-ones are among the most reliable and widely used chiral auxiliaries, particularly those substituted at the 4- and/or 5-positions. wikipedia.orgnih.gov In the case of 5-Ethyl-3-phenyl-1,3-oxazolidin-2-one, the stereocenter at the C5 position, bearing an ethyl group, is positioned to influence the facial selectivity of reactions occurring on a side chain attached to the ring nitrogen.

Stereocontrol in Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426) and Diels-Alder)

The primary function of an oxazolidinone auxiliary is to provide a sterically defined environment that forces incoming reagents to approach from the less hindered face of a prochiral substrate, typically an N-acyl derivative.

Aldol Reactions: In a typical asymmetric aldol reaction, an N-acyl oxazolidinone is converted into its enolate, which then reacts with an aldehyde. middlebury.edu The stereochemical outcome is dictated by the conformation of the enolate and the steric hindrance provided by the auxiliary's substituents. For 5-Ethyl-3-phenyl-1,3-oxazolidin-2-one, the C5-ethyl group would be expected to control the stereochemistry of the reaction. By sterically blocking one face of the N-acyl enolate, it would direct the electrophilic aldehyde to the opposite face, thereby inducing diastereoselectivity. However, detailed studies and specific data outlining the level of diastereoselectivity achieved with the 5-ethyl-3-phenyl derivative in aldol reactions are not extensively reported in the peer-reviewed literature, unlike for the C4-substituted Evans auxiliaries. middlebury.eduresearchgate.net

Due to the lack of specific research data for 5-Ethyl-3-phenyl-1,3-oxazolidin-2-one in these reactions, a data table of research findings cannot be generated.

Ligand Design for Asymmetric Catalysis

Chiral oxazolidine (B1195125) and oxazolidinone frameworks are valuable components in the design of ligands for asymmetric metal catalysis. nih.govscispace.comacs.org These rigid heterocyclic structures can be incorporated into larger molecules that coordinate with a metal center, creating a chiral environment around the catalytically active site. This chiral pocket then dictates the stereochemical outcome of the catalyzed reaction.

A ligand incorporating the 5-Ethyl-3-phenyl-1,3-oxazolidin-2-one moiety could be designed, for instance, by functionalizing the phenyl group with a coordinating atom like phosphorus or nitrogen. The stereocenter at C5 would position the ethyl group in a fixed spatial orientation relative to the metal center, influencing the approach of substrates and leading to enantioselective product formation. While the synthesis of various chiral oxazolidine-based ligands is well-established, specific examples detailing the synthesis and application of ligands derived directly from 5-Ethyl-3-phenyl-1,3-oxazolidin-2-one are not prominent in the literature. nih.govacs.org

Role as Key Scaffolds and Building Blocks for Complex Molecules

Beyond their use as transient chiral directors, oxazolidinone rings are often incorporated as permanent structural features in complex molecules, including many pharmaceuticals. nih.govresearchgate.netrsc.org Their chemical stability and ability to participate in hydrogen bonding make them valuable pharmacophores. researchgate.net

Integration into Advanced Heterocyclic Architectures

The 1,3-oxazolidin-2-one ring can serve as a foundation for constructing more elaborate heterocyclic systems. The inherent functionality of the ring—the nitrogen, the carbonyl group, and the C4 and C5 positions—allows for further chemical modifications and ring annulations. 5-Ethyl-3-phenyl-1,3-oxazolidin-2-one could be utilized as a starting point where the ethyl and phenyl groups provide specific steric and electronic properties to the final complex architecture. For example, the phenyl ring could be functionalized to enable cyclization reactions that build additional rings onto the core oxazolidinone scaffold.

Strategic Precursors in Multi-Step Organic Syntheses

In multi-step syntheses, chiral building blocks are essential for efficiently constructing complex target molecules with correct stereochemistry. An enantiomerically pure form of 5-Ethyl-3-phenyl-1,3-oxazolidin-2-one could serve as a key precursor. The defined stereocenter at C5 can be carried through a synthetic sequence, establishing the stereochemistry of a distal part of the final molecule. Furthermore, the oxazolidinone ring itself can be chemically transformed; for instance, reductive or hydrolytic ring-opening can unveil a chiral 1,2-amino alcohol functionality, which is a versatile intermediate for the synthesis of other molecules. acs.org

Design Principles for New Chemical Entities based on the Oxazolidinone Scaffold

The design of new chemical entities often relies on understanding the structure-activity relationships (SAR) of existing molecular scaffolds. nih.govnih.govresearchgate.net The oxazolidinone ring is a "privileged scaffold" in medicinal chemistry, notably for its role in antibacterial agents like Linezolid. nih.govresearchgate.net

When designing new molecules based on the 5-Ethyl-3-phenyl-1,3-oxazolidin-2-one framework, several principles apply:

Stereochemistry at C5: The (R) or (S) configuration of the C5-ethyl group is critical. In many biologically active oxazolidinones, the stereochemistry at this position is essential for proper binding to a biological target, such as the bacterial ribosome. researchgate.netresearchgate.net

The N-Aryl Substituent: The 3-phenyl group is a key site for modification. Altering its electronic properties (e.g., by adding electron-withdrawing or -donating groups) or its steric bulk can modulate the molecule's potency, selectivity, and pharmacokinetic properties. kcl.ac.uk

By systematically modifying these three components—the C5 stereocenter, the N-aryl ring, and the C5-alkyl group—chemists can fine-tune the properties of new molecules derived from the 5-Ethyl-3-phenyl-1,3-oxazolidin-2-one scaffold to optimize them for a specific biological target.

Future Research Trajectories and Emerging Trends in Oxazolidinone Chemistry

Development of Innovative and Highly Selective Catalytic Systems

The synthesis of oxazolidinones has traditionally relied on well-established methods, but recent research has focused on the development of novel catalytic systems that offer enhanced selectivity, efficiency, and sustainability. A significant trend is the exploration of asymmetric catalysis to produce enantiomerically pure oxazolidinones, which are crucial as chiral auxiliaries and for the synthesis of pharmaceuticals.

One promising approach involves the use of ruthenium(II)-N-heterocyclic carbene (NHC) catalysts . These systems have demonstrated high efficiency in the asymmetric hydrogenation of 2-oxazolones, providing access to optically active 4-substituted 2-oxazolidinones with excellent enantioselectivities. nbinno.com This method represents a significant advancement over traditional routes that may require stoichiometric chiral reagents.

Biocatalysis is another burgeoning area, with engineered enzymes offering a green and highly selective alternative to conventional chemical catalysts. For instance, engineered myoglobin-based catalysts have been successfully employed for the intramolecular C(sp³)–H amination of carbamate (B1207046) derivatives to afford enantioenriched oxazolidinones. rwth-aachen.denih.gov This enzymatic approach allows for reactions to be conducted under mild conditions with high precision.

Furthermore, the use of earth-abundant and less toxic metals is gaining traction. Nickel-catalyzed asymmetric hydrogenation of 2-oxazolones has emerged as a powerful tool for the synthesis of a wide array of chiral 2-oxazolidinones, often with outstanding yields and enantioselectivities. nih.gov In a different vein, aluminum-catalyzed synthesis from readily available starting materials like epoxides and phenyl carbamate provides an efficient and practical route to functionalized oxazolidinones. acs.org These developments highlight a clear trajectory towards more sustainable and atom-economical synthetic strategies in oxazolidinone chemistry.

| Catalytic System | Description | Key Advantages |

| Ruthenium(II)-NHC | Asymmetric hydrogenation of 2-oxazolones | High enantioselectivity and yields |

| Engineered Myoglobin | Biocatalytic intramolecular C(sp³)–H amination | Green, highly selective, mild conditions |

| Nickel Catalysis | Asymmetric hydrogenation of 2-oxazolones | Use of earth-abundant metal, high efficiency |

| Aluminum Catalysis | Synthesis from epoxides and phenyl carbamate | Practical, uses readily available starting materials |

Exploration of Unconventional Reactivity Patterns and Chemical Transformations

Beyond the synthesis of the oxazolidinone core, researchers are increasingly exploring novel ways to functionalize and transform this heterocyclic ring, unlocking new synthetic possibilities. These unconventional reactivity patterns are expanding the utility of oxazolidinones as versatile building blocks in organic synthesis.

A key area of development is the direct C-H functionalization of the oxazolidinone scaffold. For N-aryloxazolidinones, ruthenium-catalyzed ortho-C-H alkenylation has been achieved with complete monoselectivity. researchgate.netacs.org This strategy allows for the late-stage modification of the oxazolidinone structure, providing a direct route to complex derivatives without the need for pre-functionalized starting materials.

Ring-opening reactions of oxazolidinones are also being investigated as a means to generate valuable synthetic intermediates. For example, the decarboxylative ring-opening of 2-oxazolidinones with in situ generated chalcogenolate anions provides a facile route to β-chalcogen amines. nih.gov Another approach involves the acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols to produce 2-amino ethers. nbinno.com Furthermore, the reaction of N-alkyl oxazolidinones with organolithium reagents has been shown to yield hydroxy-amides, demonstrating the potential of the oxazolidinone ring as a masked carboxylic acid equivalent. organic-chemistry.org

Cycloaddition reactions represent another frontier in expanding the chemical transformations of oxazolidinones. Chiral α,β-unsaturated N-acyloxazolidinones have been utilized as dienophiles in asymmetric Diels-Alder reactions, showcasing their utility in controlling stereochemistry in carbon-carbon bond-forming reactions. google.com Additionally, 1,3-dipolar cycloaddition reactions of azomethine ylides with the carbonyl group of oxazolidinones can lead to the formation of more complex heterocyclic systems. nih.gov

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the field of organic synthesis, and oxazolidinone chemistry is no exception. These computational tools offer the potential to accelerate the discovery of new reactions, optimize reaction conditions, and predict the outcomes of chemical transformations with greater accuracy.

In the context of oxazolidinone synthesis, ML algorithms can be trained on large datasets of known reactions to identify patterns and predict the optimal catalysts, solvents, and temperatures for a given transformation. acs.orgacs.org This can significantly reduce the number of experiments required, saving time and resources. For instance, AI can be used to develop quantitative structure-activity relationship (QSAR) models for a series of oxazolidinone derivatives, helping to guide the design of new compounds with desired biological activities. researchgate.net

Furthermore, AI is being employed in de novo drug design, where algorithms can generate novel molecular structures with specific properties. google.com This approach could be used to design new oxazolidinone-based therapeutic agents with improved efficacy and safety profiles. The prediction of reaction outcomes is another area where AI is making significant inroads. By learning from vast amounts of reaction data, ML models can predict the major product of a reaction, including potential side products, which is invaluable for planning synthetic routes. acs.org The application of these in silico tools is expected to streamline the entire process of discovering and developing new oxazolidinone derivatives.

Advanced Investigations into Complex Reaction Mechanisms and Intermediates

A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient and selective synthetic methods. In the realm of oxazolidinone chemistry, advanced computational and experimental techniques are being employed to elucidate the intricate details of reaction pathways and identify key intermediates.

Density Functional Theory (DFT) has emerged as a powerful tool for studying the mechanisms of oxazolidinone synthesis. nbinno.comresearchgate.netorganic-chemistry.org Theoretical calculations can be used to map out the potential energy surfaces of a reaction, identify transition states, and calculate activation energies. This information provides valuable insights into the factors that control the rate and stereoselectivity of a reaction. For example, DFT studies have been used to elucidate the asynchronous concerted pathway in the cycloaddition reaction of epoxides with isocyanates to form oxazolidinones. organic-chemistry.org Another study used DFT to investigate the stereoselective synthesis of oxazolidinones via an organocatalytic cascade reaction, helping to understand the origin of the observed high diastereoselectivity. nbinno.comresearchgate.net

These computational investigations, when combined with experimental evidence, provide a comprehensive picture of the reaction mechanism. The identification of transient intermediates through spectroscopic techniques and trapping experiments further validates the proposed pathways. A thorough mechanistic understanding allows for the fine-tuning of reaction conditions to favor the desired outcome and suppress unwanted side reactions, leading to more robust and reliable synthetic protocols for oxazolidinone derivatives.

Expanding the Scope of Oxazolidinone Derivatives for Novel Material Science Applications

While oxazolidinones are well-known for their applications in medicinal chemistry and as chiral auxiliaries, their potential in material science is a rapidly emerging area of research. The rigid, five-membered ring structure of the oxazolidinone moiety can impart unique thermal and mechanical properties to polymers.

A significant application lies in the synthesis of polyoxazolidinones (POxa) , which are a class of high-performance thermoplastics. rwth-aachen.de These polymers are typically prepared from the reaction of diisocyanates and diepoxides and are characterized by their high thermal stability and glass transition temperatures, making them suitable for applications requiring resistance to high temperatures. rwth-aachen.deresearchgate.net The incorporation of the oxazolidinone ring into the polymer backbone contributes to these desirable properties.

Q & A

Q. What synthetic methodologies are most effective for preparing 5-Ethyl-3-phenyl-1,3-oxazolidin-2-one?

- Methodological Answer : The compound can be synthesized via cyclization reactions involving β-amino alcohols and carbonyl compounds. A common approach utilizes chiral auxiliaries to control stereochemistry (e.g., Evans oxazolidinone methodology). For example, fluorous oxazolidinone derivatives are synthesized by reacting fluorinated alkyl iodides with preformed oxazolidinone scaffolds under anhydrous conditions, followed by purification via column chromatography . Key steps include:

- Reagent Selection : Use of carbodiimides (e.g., DCC) for activating carboxyl groups.

- Purification : Silica gel chromatography with hexane/ethyl acetate gradients.

- Yield Optimization : Monitoring reaction progress via TLC and adjusting stoichiometry of reactants.

Q. How can the structural integrity of 5-Ethyl-3-phenyl-1,3-oxazolidin-2-one be confirmed post-synthesis?

- Methodological Answer : Structural validation requires a combination of:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., ethyl and phenyl groups) and ring structure. For example, the oxazolidinone carbonyl typically appears at ~175 ppm in ¹³C NMR .

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., exact mass for C₁₁H₁₃NO₂: 191.0946 g/mol).

- X-ray Crystallography : For unambiguous stereochemical assignment, as demonstrated in fluorous oxazolidinone derivatives with resolved torsion angles and bond lengths .

Advanced Research Questions

Q. How can stereochemical outcomes in asymmetric syntheses involving 5-Ethyl-3-phenyl-1,3-oxazolidin-2-one be analyzed?

- Methodological Answer : Chiral auxiliaries (e.g., Evans-type) are critical for controlling stereochemistry. Post-reaction analysis involves:

- Chiral HPLC : To separate enantiomers using columns like Chiralpak IA/IB and mobile phases of hexane/isopropanol.

- Vibrational Circular Dichroism (VCD) : To correlate absolute configuration with experimental spectra.

- X-ray Diffraction : Resolve crystal structures to confirm dihedral angles (e.g., C5-C4-C3-N1 torsion angles in oxazolidinones) .

Q. What strategies resolve contradictions between computational predictions and experimental spectral data for oxazolidinone derivatives?

- Methodological Answer : Discrepancies often arise from solvation effects or conformational flexibility. Mitigation strategies include:

- DFT Calculations : Compare gas-phase and solvated (e.g., PCM model) geometries using Gaussian08.

- Variable-Temperature NMR : Probe dynamic processes (e.g., ring puckering) by observing coalescence temperatures.

- Cross-Validation : Use multiple techniques (e.g., NOESY for spatial proximity, IR for carbonyl stretching modes) .

Q. How can the reactivity of 5-Ethyl-3-phenyl-1,3-oxazolidin-2-one in nucleophilic acyl substitution reactions be modulated?

- Methodological Answer : Substituent effects and reaction conditions dictate reactivity:

- Electronic Tuning : Electron-withdrawing groups on the phenyl ring increase electrophilicity at the carbonyl carbon.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of attacking agents.

- Catalysis : Use Lewis acids (e.g., TiCl₄) to activate the carbonyl group, as shown in analogous oxazolidinone acylation studies .

Safety and Handling Considerations

Q. What safety protocols are recommended for handling oxazolidinone derivatives in laboratory settings?

- Methodological Answer : While specific data for 5-Ethyl-3-phenyl-1,3-oxazolidin-2-one are limited, general protocols for oxazolidinones include:

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.